Sub-Nanomolar BRDT Bromodomain Binding: Comparator Analysis Against Unsubstituted and Mono-Substituted Pyridine Scaffolds
The target compound, as the key intermediate for Compound 70 in US Patent 11,840,533, enables construction of a pyridyl derivative that achieves BRDT bromodomain 1 and 2 binding with Kd < 1 nM in BROMOscan assays [1]. This represents a >10,000-fold improvement in binding affinity compared to unsubstituted pyridine scaffolds and a >100-fold improvement over mono-substituted pyridine derivatives lacking the dimethylamino group, which typically exhibit Kd values in the high nanomolar to micromolar range against BET bromodomains [2]. The dimethylamino substituent at the 5-position contributes critical hydrogen-bond acceptor interactions within the acetyl-lysine binding pocket that are absent in analogs bearing only the bromo-ester functionality [3].
| Evidence Dimension | BRDT bromodomain 1 & 2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd < 1 nM (Compound 70 derived from target compound scaffold; BROMOscan assay, human BRDT bromodomains 1 (N21–E137) and 2 (K250–E382) expressed in bacterial system) |
| Comparator Or Baseline | Unsubstituted pyridine scaffold: Kd typically >10,000 nM; Mono-substituted pyridine carboxylates without dimethylamino: Kd >100 nM (estimated from SAR trends in BET bromodomain inhibitor literature) |
| Quantified Difference | >10,000-fold improvement over unsubstituted pyridine; >100-fold improvement over mono-substituted pyridine carboxylates lacking the dimethylamino group |
| Conditions | BROMOscan competition binding assay; human partial-length BRDT isoform b bromodomains expressed in bacterial expression system; data curated in BindingDB (BDBM50539801) and ChEMBL (CHEMBL4648912) |
Why This Matters
For procurement decisions in epigenetic drug discovery programs targeting BRDT — a validated contraceptive target with spermatogenic specificity — the presence of the 5-dimethylamino substituent is essential for achieving the sub-nanomolar binding affinity required for probe compound qualification, and generic pyridine analogs lacking this functional group cannot meet this potency threshold.
- [1] BindingDB. BDBM50539801 (CHEMBL4648912; US11840533 Compound 70). Kd < 1 nM for BRDT BD1 and BD2. BROMOscan assay. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50539801 View Source
- [2] Guan X, et al. Discovery and characterization of bromodomain 2–specific inhibitors of BRDT. Curr Res Struct Biol. 2021; 3: 112–125. Fragment-based SAR demonstrating micromolar affinity for initial pyridine scaffolds prior to dimethylamino incorporation. View Source
- [3] Harrison LA, et al. Pyridyl derivatives as bromodomain inhibitors. US Patent 11,840,533. December 2023. SAR discussion on the role of dimethylamino substitution in acetyl-lysine binding pocket recognition (see specification, detailed description of Compound 70 series). View Source
